3-Azabicyclo[3.1.1]heptane Core Reduces Intrinsic Clearance in Human Liver Microsomes by ~11-Fold Compared to Pyridine-Containing Rupatadine
Incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into the antihistamine drug Rupatadine, replacing its meta-substituted pyridine ring, resulted in a dramatic improvement in metabolic stability [1]. The intrinsic clearance (CLint) decreased from 517 µL min⁻¹ mg⁻¹ for Rupatadine to 47 µL min⁻¹ mg⁻¹ for the 3-azabicyclo[3.1.1]heptane analog (compound 52) [1]. This represents an 11.0-fold reduction in clearance rate.
| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes |
|---|---|
| Target Compound Data | 47 µL min⁻¹ mg⁻¹ (3-azabicyclo[3.1.1]heptane analog, compound 52) |
| Comparator Or Baseline | 517 µL min⁻¹ mg⁻¹ (Rupatadine) |
| Quantified Difference | 11.0-fold lower CLint |
| Conditions | Human liver microsomes; in vitro metabolic stability assay |
Why This Matters
A >10-fold reduction in intrinsic clearance directly translates to prolonged half-life and improved oral exposure, reducing dosing frequency and enhancing in vivo efficacy potential.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed Engl. 2023;62(39):e202304246. View Source
